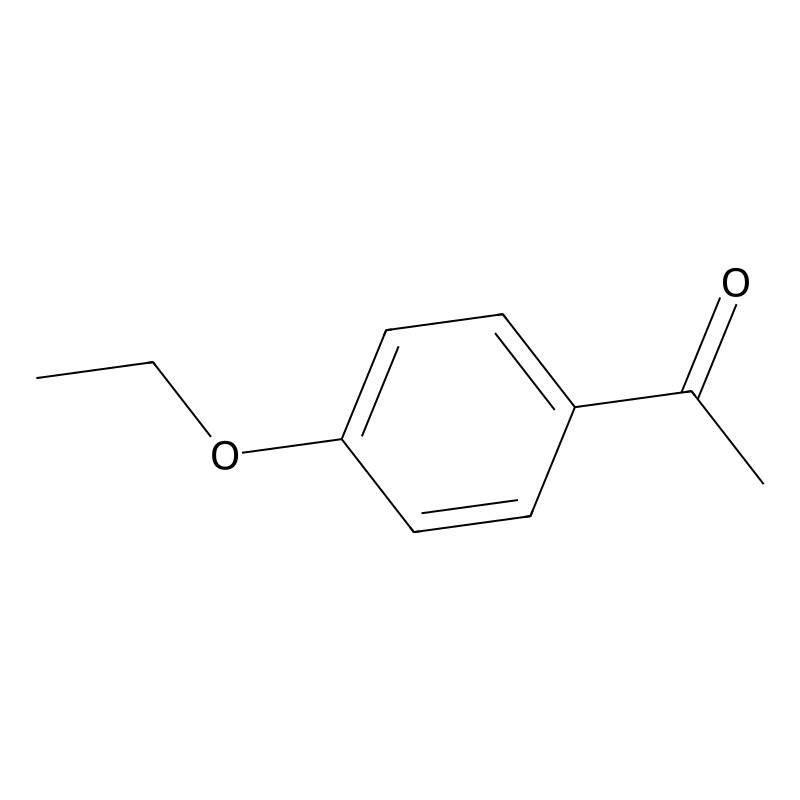4'-Ethoxyacetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of other compounds
'-Ethoxyacetophenone is a versatile starting material for the synthesis of various other compounds, including:
- Heterocyclic compounds: These are organic compounds with a ring structure containing atoms from two or more different elements. 4'-Ethoxyacetophenone can be used to synthesize various heterocyclic compounds, such as thiazoles, pyrazoles, and oxazoles. These compounds have a wide range of applications in medicinal chemistry, materials science, and agriculture [].
- Fine chemicals: These are high-purity chemicals used in various industries, such as pharmaceuticals, cosmetics, and food additives. 4'-Ethoxyacetophenone can be used as a starting material for the synthesis of various fine chemicals, such as fragrances, flavors, and dyes [].
Biological studies
'-Ethoxyacetophenone has also been investigated for its potential biological activities. Some studies have shown that it may have:
- Antioxidant activity: Antioxidants are compounds that can help protect cells from damage caused by free radicals. Studies have shown that 4'-ethoxyacetophenone may have some antioxidant activity [].
- Anticancer activity: Some studies have suggested that 4'-ethoxyacetophenone may have antitumor activity. However, more research is needed to confirm these findings [].
4'-Ethoxyacetophenone, also known as p-ethoxyacetophenone, is an organic compound with the molecular formula and a molecular weight of approximately 164.20 g/mol. It features an ethoxy group (-OCH₂CH₃) attached to the para position of an acetophenone structure, making it a member of the acetophenone family. Its chemical structure can be represented as:
textO || C6H5-C-CH2-CH3
This compound appears as a white to light yellow powder or a clear liquid and has a melting point ranging from 35.0 to 39.0 °C . It is soluble in organic solvents and has various applications in chemical synthesis and pharmaceuticals.
- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Reduction: It can be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Esterification: The compound can react with carboxylic acids in the presence of acid catalysts to produce esters.
- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.
Research indicates that 4'-ethoxyacetophenone exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Some studies suggest that it may also have antimicrobial effects against certain bacteria and fungi, although further research is needed to fully understand its pharmacological profile .
Several methods exist for synthesizing 4'-ethoxyacetophenone:
- Friedel-Crafts Acylation: This method involves the reaction of ethyl phenylacetate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
- Esterification: Ethyl alcohol can be reacted with acetophenone in the presence of an acid catalyst to yield 4'-ethoxyacetophenone.
- Alkylation Reactions: The compound can also be synthesized through alkylation of acetophenone using ethyl iodide in the presence of a base like potassium carbonate.
4'-Ethoxyacetophenone is used in various applications, including:
- Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Flavoring Agents: Due to its pleasant aroma, it is sometimes used in flavoring and fragrance formulations.
- Research: It is utilized in laboratories for studying reaction mechanisms and biological activity.
4'-Ethoxyacetophenone shares structural similarities with other acetophenones but has unique properties due to the presence of the ethoxy group. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxyacetophenone | Contains a methoxy group instead of ethoxy | |
| Acetophenone | Lacks substituents on the aromatic ring | |
| 4-Hydroxyacetophenone | Contains a hydroxyl group at para position | |
| 4-Chloroacetophenone | Contains a chlorine atom at para position |
The uniqueness of 4'-ethoxyacetophenone lies in its ethoxy substituent, which influences its solubility and reactivity compared to other acetophenones. This characteristic makes it particularly valuable in synthetic chemistry and pharmaceutical applications .
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







